

Rimonabant Hydrochloride: A Technical Guide to its Chemical Properties and Molecular Structure

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Compound of Interest

Compound Name: *Rimonabant Hydrochloride*

Cat. No.: *B1680640*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, molecular structure, and mechanism of action of **Rimonabant Hydrochloride**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on delivering precise data and detailed experimental context.

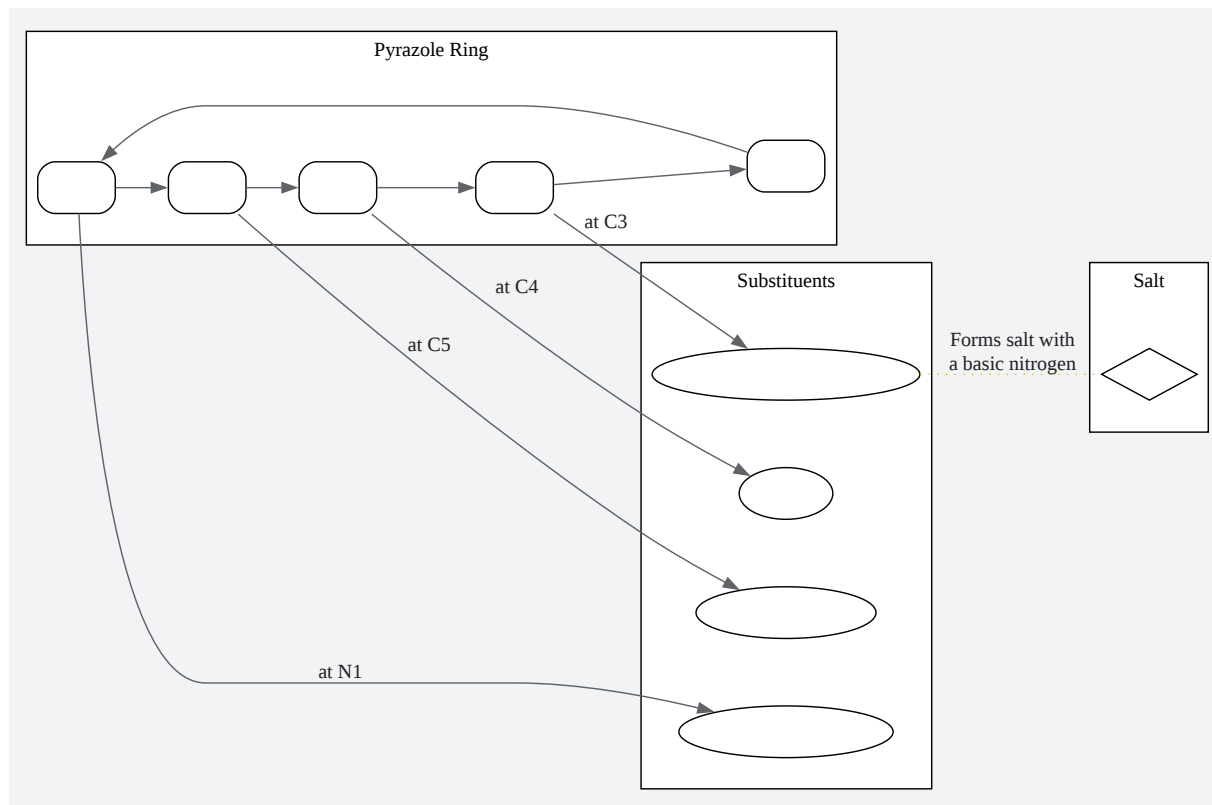
Chemical and Physical Properties

Rimonabant Hydrochloride is the hydrochloride salt of Rimonabant, a synthetic cannabinoid receptor antagonist. The following table summarizes its key chemical and physical properties.

Property	Value	Source
IUPAC Name	5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide;hydrochloride	PubChem
CAS Number	158681-13-1	PubChem
Molecular Formula	C ₂₂ H ₂₁ Cl ₃ N ₄ O·HCl	DrugBank Online[1]
Molecular Weight	500.25 g/mol	DrugBank Online[1]
Solubility	DMSO: 33.33 mg/mL (66.63 mM; requires sonication)Water: < 0.1 mg/mL (insoluble)	GlpBio[2]
pKa (Predicted)	Strongest Acidic: 10.82 Strongest Basic: 1.69	DrugBank Online[1]
Melting Point	Not readily available in cited literature. A melting point of 114 °C (with decomposition) has been reported for a synthetic intermediate.	Photo-Rimonabant™: Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar “Cis-On” CB1R Antagonist

Molecular Structure

Rimonabant Hydrochloride possesses a central pyrazole ring substituted at various positions. The structural complexity arises from the presence of a 4-chlorophenyl group, a 2,4-dichlorophenyl group, a methyl group, and a carboxamide group linked to a piperidin-1-yl moiety.



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Caption: Molecular structure of **Rimonabant Hydrochloride**.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ^1H and ^{13}C NMR spectra for **Rimonabant Hydrochloride** are not consistently available in the public domain. However, analysis of closely related structures, such as the rimonabant carboxylic acid intermediate, provides expected chemical shift regions.

- ^1H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm. The methyl protons on the pyrazole ring would likely appear as a singlet around 2.0-2.5 ppm. The piperidine ring protons would exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm).

- ^{13}C NMR: The carbonyl carbon of the amide is expected around 160-170 ppm. Aromatic carbons would resonate in the 120-140 ppm range. The methyl carbon would be found upfield, typically below 20 ppm. The carbons of the piperidine ring would appear in the 20-60 ppm range.

Infrared (IR) Spectroscopy

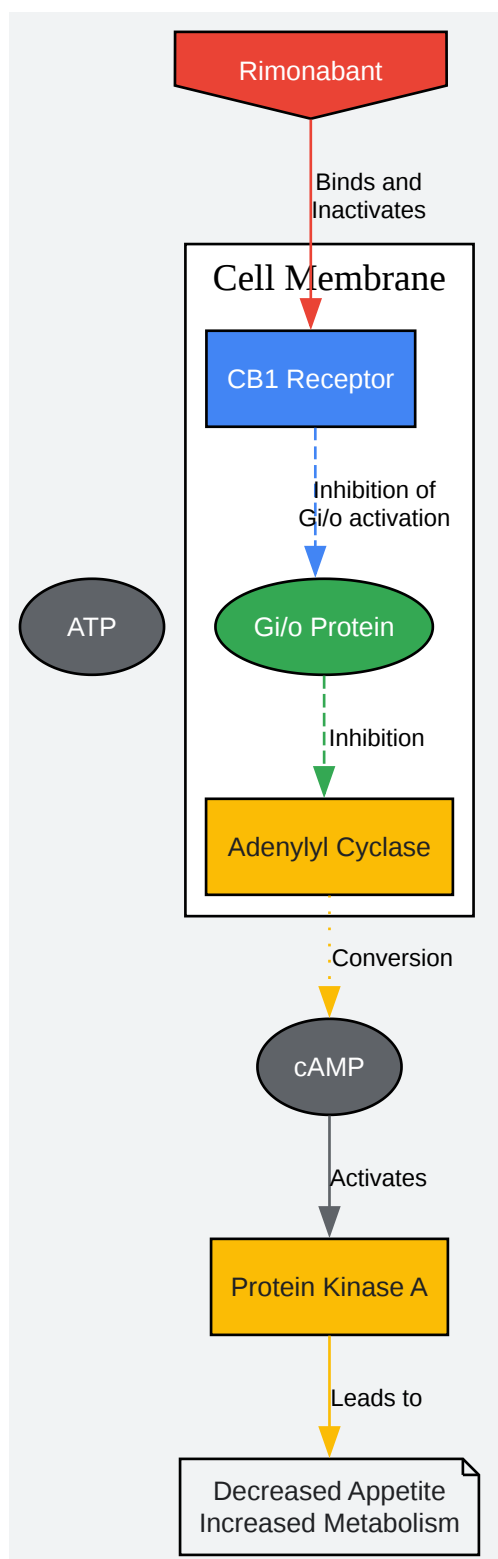
The IR spectrum of Rimonabant (the free base) provides characteristic absorption bands that are expected to be present in the hydrochloride salt, with some shifts due to salt formation.

- N-H Stretch: A band in the region of 3200-3400 cm^{-1} corresponding to the N-H stretching of the amide group.
- C=O Stretch: A strong absorption band around 1650-1680 cm^{-1} due to the carbonyl (C=O) stretching of the amide.
- C-Cl Stretch: Aromatic C-Cl stretching vibrations are expected in the fingerprint region, typically between 1000 and 1100 cm^{-1} .
- Aromatic C=C Stretch: Bands in the 1450-1600 cm^{-1} region corresponding to the C=C stretching vibrations of the aromatic rings.

Mechanism of Action and Signaling Pathway

Rimonabant acts as a selective inverse agonist of the cannabinoid type 1 (CB1) receptor. These receptors are predominantly found in the central nervous system and peripheral tissues. As an inverse agonist, Rimonabant binds to the CB1 receptor and reduces its basal activity. This is in contrast to a neutral antagonist which would only block the binding of agonists.

The primary signaling pathway affected by Rimonabant's interaction with the CB1 receptor is the G-protein coupled receptor (GPCR) cascade.



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Caption: Rimonabant's signaling pathway via the CB1 receptor.

Experimental Protocols

Synthesis of Rimonabant Hydrochloride

Several synthetic routes for Rimonabant have been reported. A common method involves the following key steps:

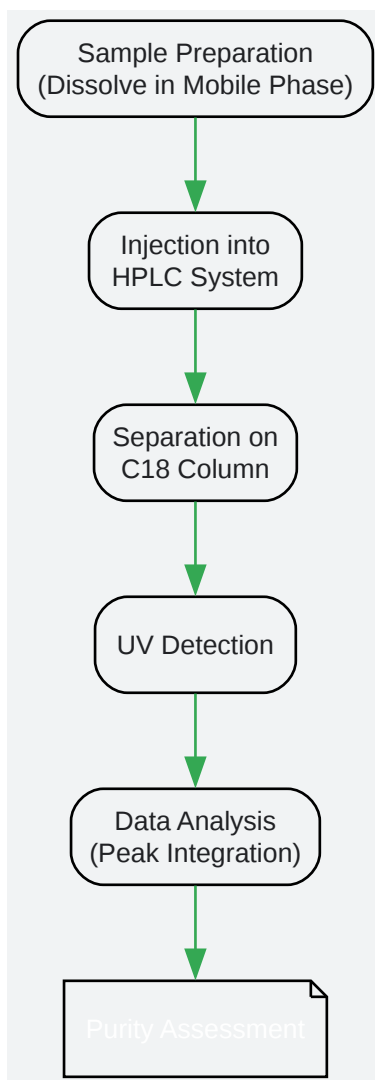
- Formation of a diketoester intermediate: This is often achieved by the condensation of a substituted propiophenone with an oxalate ester.
- Cyclization to form the pyrazole core: The diketoester intermediate is reacted with a substituted hydrazine to form the central pyrazole ring.
- Amide bond formation: The carboxylic acid on the pyrazole ring is activated and then reacted with N-aminopiperidine to form the final amide.
- Salt formation: The free base is then treated with hydrochloric acid to yield **Rimonabant Hydrochloride**.

A variety of reagents and conditions can be employed for each step, and detailed procedures can be found in the patent literature and scientific publications.

Purity Determination by RP-HPLC

A common method for assessing the purity of **Rimonabant Hydrochloride** is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The ratio is typically isocratic.
- Flow Rate: Approximately 1.0 mL/min.
- Detection: UV detection at a wavelength where **Rimonabant Hydrochloride** has significant absorbance (e.g., 220 nm).
- Quantification: Purity is determined by comparing the peak area of the main component to the total area of all peaks.



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References

- 1. go.drugbank.com [go.drugbank.com]
- 2. "Photo-Rimonabant": Synthesis and Biological Evaluation of Novel Photoswitchable Molecules Derived from Rimonabant Lead to a Highly Selective and Nanomolar "Cis-On" CB1R Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

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